molecular formula C11H6ClNO3S B1324101 2-Chloro-5-(4-nitrobenzoyl)thiophene CAS No. 909421-69-8

2-Chloro-5-(4-nitrobenzoyl)thiophene

Cat. No.: B1324101
CAS No.: 909421-69-8
M. Wt: 267.69 g/mol
InChI Key: BTIUWSMQLUEDSW-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-nitrobenzoyl)thiophene is a chemical compound with the molecular formula C11H6ClNO3S and a molecular weight of 267.69 . It is used extensively in scientific research.


Synthesis Analysis

The synthesis of this compound involves various methods. One such method involves the reaction of thiophene with chlorine . Another method involves the displacement reactions with nitrite ions . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Thiophene, the core structure of this compound, undergoes various types of reactions including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The electrophilic reactions of thiophene have been known for as long as thiophene itself, while nucleophilic and radical reactions of thiophene were developed later .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 267.69 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

One of the significant applications of 2-Chloro-5-(4-nitrobenzoyl)thiophene derivatives is in the synthesis of aminobenzo[b]thiophenes through the Willgerodt–Kindler route, offering a straightforward one-pot synthesis approach for these compounds (Androsov et al., 2010). Additionally, these derivatives serve as precursors for 1,1-dialkylindolium-2-thiolates via base-induced transformation, showcasing their versatility in heterocyclic chemistry (Androsov, 2008).

Material Science and Electrochemical Applications

In material science, thiophene derivatives, including those containing nitrobenzoyl groups, have been synthesized and characterized for their electrochemical properties. The development of fluorescent nitrobenzoyl polythiophenes represents an advancement in the creation of materials with potential applications in sensing, organic electronics, and light-emitting devices (Coelho et al., 2015).

Biological and Pharmacological Potential

The exploration of this compound derivatives in biological contexts has led to the discovery of compounds with anticancer properties. For instance, specific thiocarbamide derivatives have shown significant in vitro cytotoxicity against various human cancer cell lines, highlighting the therapeutic potential of these compounds in oncology research (Pandey et al., 2019).

Safety and Hazards

While specific safety and hazard information for 2-Chloro-5-(4-nitrobenzoyl)thiophene was not found, similar compounds like 2-Chlorothiophene and 2-Chloro-5-(chloromethyl)thiophene are considered hazardous. They can cause severe skin burns, eye damage, and may cause respiratory irritation .

Future Directions

The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones . Therefore, the synthesis and characterization of novel thiophene moieties like 2-Chloro-5-(4-nitrobenzoyl)thiophene with wider therapeutic activity is a topic of interest for medicinal chemists .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-(4-nitrobenzoyl)thiophene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, potentially inhibiting their activity through covalent modification of the thiol groups. This interaction can lead to changes in the enzyme’s conformation and function, affecting various biochemical pathways .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular metabolism. Additionally, it may induce oxidative stress in cells, leading to cellular damage and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or by modifying critical amino acid residues. This inhibition can lead to downstream effects on cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. High doses of this compound have been associated with toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can affect mitochondrial function and induce oxidative stress. Understanding its subcellular localization is essential for elucidating its mechanism of action .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO3S/c12-10-6-5-9(17-10)11(14)7-1-3-8(4-2-7)13(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIUWSMQLUEDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(S2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641820
Record name (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909421-69-8
Record name (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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